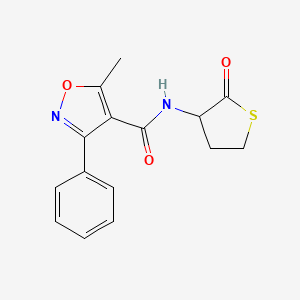

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

説明

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety linked to a 2-oxothiolan-3-yl group. This structural configuration confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic exploration.

The compound’s design integrates heterocyclic elements (isoxazole and thiolane rings) that are common in drug discovery due to their metabolic stability and ability to engage in diverse molecular interactions.

特性

分子式 |

C15H14N2O3S |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C15H14N2O3S/c1-9-12(14(18)16-11-7-8-21-15(11)19)13(17-20-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,18) |

InChIキー |

HHQWECCFOMGHDW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCSC3=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-メチル-N-(2-オキソチオラン-3-イル)-3-フェニル-1,2-オキサゾール-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、オキサゾール環の調製から始まり、続いてチオラン部分の導入が行われます。これらの反応に使用される一般的な試薬には、フェニルヒドラジン、無水酢酸、および硫黄を含む化合物があります。反応条件は、多くの場合、高収率と純度を確保するために、制御された温度と触媒の使用を必要とします。

工業生産方法

この化合物の工業生産には、自動化された反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、反応効率を最適化し、生産コストを削減し、一貫した品質を確保することを目的としています。クロマトグラフィーや結晶化などの高度な精製技術の使用は、目的の仕様を備えた最終製品を取得するために不可欠です。

化学反応の分析

科学研究への応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および有機反応における試薬として使用されます。

生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: 研究では、さまざまな病気に対する治療薬としての可能性を探求してきましたが、その有効性と安全性を確認するためにはさらなる研究が必要です。

産業: この化合物は、そのユニークな化学特性により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

5-メチル-N-(2-オキソチオラン-3-イル)-3-フェニル-1,2-オキサゾール-4-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。

類似化合物との比較

Anti-Inflammatory and Antibacterial Activity

The 4-chlorophenyl and benzamido substituents in 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide correlate with its dual anti-inflammatory and antibacterial effects. In contrast, the target compound’s 2-oxothiolan-3-yl group introduces a sulfur-containing heterocycle, which could influence redox interactions or solubility.

Immune Modulation

MO5’s 4-methylbenzyl substituent and amino group at position 5 are critical for its immunoregulatory effects, including TNFα inhibition and modulation of delayed-type hypersensitivity (DTH) phases . The absence of an amino group in the target compound suggests divergent mechanisms, though the thiolane ring might contribute to unique receptor interactions.

Physicochemical Properties

- Lipophilicity : Compounds with methyl-oxazole (logP 2.57 ) or oxolane (logP 2.58 ) substituents exhibit moderate lipophilicity, favorable for oral bioavailability.

- Hydrogen Bonding : The target compound’s carboxamide and thiolane oxygen atoms likely contribute to its hydrogen-bond acceptor count (estimated 5), comparable to the nitro-thiazole analogue .

Therapeutic Potential and Limitations

- Target Compound : The 2-oxothiolan-3-yl group may confer metabolic stability due to the thiolane ring’s resistance to oxidation, but its larger size could reduce solubility.

- Nitro-Thiazole Analogue : The nitro group enhances electrophilicity, possibly aiding target binding but raising toxicity concerns.

- Y031-3291 : The extended oxolane-carbamoyl chain increases molecular weight (405.45 vs. 283.28 in ), which may limit diffusion but improve specificity.

生物活性

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is . Its structure features a phenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the thiolane moiety (2-oxothiolan) enhances its interaction with biological targets.

Synthesis

The synthesis of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The procedures often include the formation of the oxazole ring followed by the introduction of the thiolane moiety. Specific protocols can vary based on the desired yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide. In vitro assays have demonstrated significant inhibitory effects against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Selective action |

| Candida species | Antifungal activity |

These results suggest that the compound could serve as a lead compound for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, cytotoxicity assays using MTT methods on various cell lines (e.g., HaCat and Balb/c 3T3) have shown promising results. The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

The mechanism of action appears to involve interaction with critical enzymes such as DNA gyrase and MurD. Molecular docking studies have indicated that 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide forms strong hydrogen bonds with amino acid residues in these enzymes, which is crucial for its antibacterial activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study assessed the efficacy of the compound against clinical strains of bacteria and fungi. Results indicated significant growth inhibition compared to control groups.

- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects on various cancer cell lines, revealing a dose-dependent response that highlights its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。